molecular formula C10H10F3NO3 B8161677 3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide

3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8161677
M. Wt: 249.19 g/mol
InChI Key: SOFXJNKRRFUNEO-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions . The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the trifluoroethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoroethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide group may produce primary or secondary amines .

Scientific Research Applications

3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-methylbenzamide: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    5-(2,2,2-Trifluoroethoxy)benzamide: Lacks the hydroxyl group, affecting its ability to participate in certain reactions.

Uniqueness

The presence of both the hydroxyl and trifluoroethoxy groups in 3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide makes it unique.

Properties

IUPAC Name

3-hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-14-9(16)6-2-7(15)4-8(3-6)17-5-10(11,12)13/h2-4,15H,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFXJNKRRFUNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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